4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid
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Overview
Description
4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid is a chemical compound that belongs to the class of pyridine carboxylic acids This compound is characterized by the presence of a pyridine ring substituted with a carboxylic acid group at the 2-position and a methyl(propan-2-yl)amino group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the reaction of 4-methylpyridin-2-amine with propan-2-ylamine under suitable reaction conditions. The reaction typically requires the use of a solvent such as ethanol or methanol and may be catalyzed by an acid or base to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent production quality.
Chemical Reactions Analysis
Types of Reactions
4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4-methylpyridine: Similar in structure but lacks the propan-2-yl group.
4-Methylpyridine-2-carboxylic acid: Similar but lacks the amino group.
4-(Propan-2-yl)amino-2-pyridinecarboxylic acid: Similar but with different substitution patterns.
Uniqueness
4-[Methyl(propan-2-yl)amino]pyridine-2-carboxylic acid is unique due to the presence of both the methyl(propan-2-yl)amino group and the carboxylic acid group on the pyridine ring. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
CAS No. |
1094219-13-2 |
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Molecular Formula |
C10H14N2O2 |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
4-[methyl(propan-2-yl)amino]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H14N2O2/c1-7(2)12(3)8-4-5-11-9(6-8)10(13)14/h4-7H,1-3H3,(H,13,14) |
InChI Key |
NLCBNFSDKYCRPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(C)C1=CC(=NC=C1)C(=O)O |
Origin of Product |
United States |
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